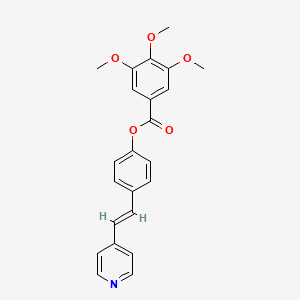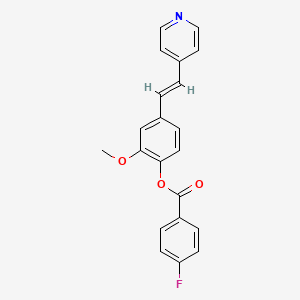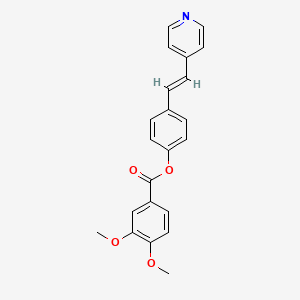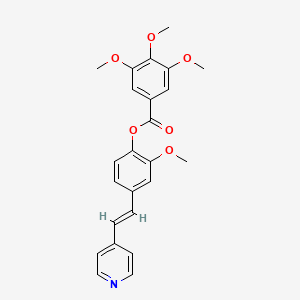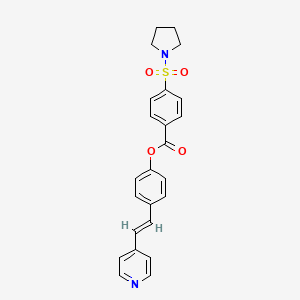
(E)-4-(2-(pyridin-4-yl)vinyl)phenyl 4-(pyrrolidin-1-ylsulfonyl)benzoate
Overview
Description
(E)-4-(2-(pyridin-4-yl)vinyl)phenyl 4-(pyrrolidin-1-ylsulfonyl)benzoate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods and has been studied extensively to understand its mechanism of action and its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of (E)-4-(2-(pyridin-4-yl)vinyl)phenyl 4-(pyrrolidin-1-ylsulfonyl)benzoate is not fully understood. However, studies have shown that the compound can selectively bind to specific enzymes and receptors, thereby inhibiting their activity. This inhibition leads to the suppression of various cellular processes, resulting in the desired therapeutic effect.
Biochemical and Physiological Effects:
The this compound has been found to exhibit various biochemical and physiological effects. Studies have shown that the compound can induce apoptosis in cancer cells, reduce inflammation, and modulate neurotransmitter activity in the brain. The compound has also been found to have a low toxicity profile, making it a potential candidate for drug development.
Advantages and Limitations for Lab Experiments
The (E)-4-(2-(pyridin-4-yl)vinyl)phenyl 4-(pyrrolidin-1-ylsulfonyl)benzoate has several advantages and limitations for lab experiments. The compound is highly selective and exhibits potent inhibitory activity, making it an excellent tool for studying specific enzymes and receptors. However, the compound is relatively expensive and can be challenging to synthesize, limiting its widespread use in research.
Future Directions
There are several future directions for the research on (E)-4-(2-(pyridin-4-yl)vinyl)phenyl 4-(pyrrolidin-1-ylsulfonyl)benzoate. One possible direction is to further explore the compound's potential applications in drug development. Another direction is to investigate the compound's mechanism of action in more detail to identify new targets for therapeutic intervention. Additionally, future research could focus on developing more efficient and cost-effective methods for synthesizing the compound, making it more accessible for research purposes.
In conclusion, this compound is a promising compound with potential applications in medicinal chemistry. Its potent inhibitory activity, low toxicity profile, and selectivity make it an excellent tool for studying specific enzymes and receptors. Future research should focus on exploring the compound's potential applications in drug development, investigating its mechanism of action, and developing more efficient methods for synthesizing the compound.
Scientific Research Applications
The (E)-4-(2-(pyridin-4-yl)vinyl)phenyl 4-(pyrrolidin-1-ylsulfonyl)benzoate has been extensively studied for its potential applications in medicinal chemistry. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. The compound has been found to exhibit potent inhibitory activity against specific enzymes and receptors, making it a potential candidate for drug development.
properties
IUPAC Name |
[4-[(E)-2-pyridin-4-ylethenyl]phenyl] 4-pyrrolidin-1-ylsulfonylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4S/c27-24(21-7-11-23(12-8-21)31(28,29)26-17-1-2-18-26)30-22-9-5-19(6-10-22)3-4-20-13-15-25-16-14-20/h3-16H,1-2,17-18H2/b4-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOKQMSSQNSWQCI-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)C=CC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)/C=C/C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



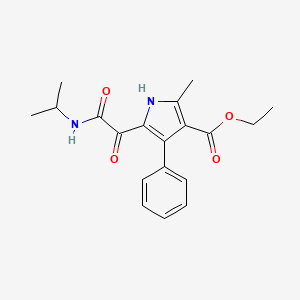
![[(4-Ethoxyphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate](/img/structure/B3396052.png)
![ethyl 5-({[(4-methoxyphenyl)methyl]carbamoyl}carbonyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate](/img/structure/B3396059.png)
![9-Methyl-12-(4-methylbenzenesulfonyl)-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B3396065.png)
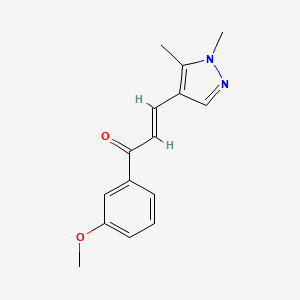
![(E)-methyl 3-(2-methoxy-2-oxoethyl)-2-((2-(thiophen-2-yl)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B3396074.png)
![(E)-methyl 2-(6-(methylsulfonyl)-2-((2-(thiophen-2-yl)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3396082.png)
![(E)-methyl 2-(4,6-difluoro-2-((2-(thiophen-2-yl)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3396084.png)

